molecular formula C24H23N3O2S2 B2542803 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1291857-38-9

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2542803
CAS No.: 1291857-38-9
M. Wt: 449.59
InChI Key: MRPYULBWJLKLPV-UHFFFAOYSA-N
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Description

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S with a molecular weight of approximately 366.5 g/mol. The structure includes a thienopyrimidine core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H20N4O2SC_{18}H_{20}N_4O_2S
Molecular Weight366.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In particular:

  • Inhibition of Tumor Cell Proliferation : Studies show that compounds with thienopyrimidine structures can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, derivatives have been reported to achieve IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating potent cytotoxic effects .
  • Mechanism of Action : The proposed mechanisms involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are critical for tumor growth and metastasis .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents:

  • Broad-Spectrum Activity : Some studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity makes them potential candidates for new antimicrobial therapies .

Study 1: Synthesis and Evaluation

A study conducted by Guo et al. synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The findings revealed that the introduction of specific substituents on the pyrimidine ring significantly enhanced anticancer activity against MDA-MB-231 cells .

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines indicated that electron-withdrawing groups on the aromatic rings improved cytotoxicity. Compounds with such modifications demonstrated enhanced binding affinity to target proteins involved in cancer progression .

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)20-14-16(2)10-11-17(20)3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPYULBWJLKLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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